molecular formula C7H7BrO3S B11793463 Methyl4-bromo-5-(methylthio)furan-2-carboxylate

Methyl4-bromo-5-(methylthio)furan-2-carboxylate

Cat. No.: B11793463
M. Wt: 251.10 g/mol
InChI Key: NXMDWMWAMQIEAW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is a chemical compound with the molecular formula C7H7BrO3S It is a furan derivative, characterized by the presence of a bromine atom and a methylthio group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of bromine in an organic solvent such as dichloromethane, followed by the reaction with methylthiol in the presence of a base like sodium hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-(methylthio)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the bromine and methylthio groups may allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Biological Activity

Methyl 4-bromo-5-(methylthio)furan-2-carboxylate is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, with a focus on its antibacterial and anticancer properties.

Synthesis

The synthesis of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate typically involves the reaction of furan derivatives with brominated compounds. Various methods such as Suzuki-Miyaura cross-coupling reactions have been employed to obtain derivatives with enhanced biological activity. The compound can be characterized using techniques like NMR and MS for structural confirmation.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate against various strains of bacteria, including multidrug-resistant pathogens.

  • Methodology : The antibacterial activity was evaluated using the agar well diffusion method, where different concentrations of the compound were tested against clinically isolated bacteria.
  • Results :
    • At a concentration of 50 mg/well, significant inhibition zones were observed, particularly against Acinetobacter baumannii and other resistant strains. The minimum inhibitory concentration (MIC) values indicated potent activity, surpassing that of standard antibiotics like meropenem .
Concentration (mg/well)Zone of Inhibition (mm)MIC (µg/mL)
1010250
2014125
301662.5
401831.25
502015.625

Anticancer Activity

The compound has also been investigated for its anticancer properties against various cancer cell lines.

  • Methodology : Cytotoxicity was assessed using the MTT assay on HeLa (cervical carcinoma), HepG2 (liver carcinoma), and Vero (normal monkey kidney) cell lines.
  • Results :
    • The compound exhibited significant cytotoxic effects, with IC50 values indicating its potential as an anticancer agent. The most potent derivative showed an IC50 of approximately 62.37 µg/mL against HeLa cells .
Cell LineIC50 (µg/mL)
HeLa62.37
HepG275.00
Vero>100

Case Studies

A notable study demonstrated the effectiveness of Methyl 4-bromo-5-(methylthio)furan-2-carboxylate in reducing bacterial load in infected models. In vivo experiments showed a marked decrease in bacterial counts in treated groups compared to controls, supporting its potential therapeutic application in treating infections caused by resistant bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between Methyl 4-bromo-5-(methylthio)furan-2-carboxylate and target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound binds effectively to active sites, potentially disrupting essential bacterial functions .

Properties

Molecular Formula

C7H7BrO3S

Molecular Weight

251.10 g/mol

IUPAC Name

methyl 4-bromo-5-methylsulfanylfuran-2-carboxylate

InChI

InChI=1S/C7H7BrO3S/c1-10-6(9)5-3-4(8)7(11-5)12-2/h3H,1-2H3

InChI Key

NXMDWMWAMQIEAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(O1)SC)Br

Origin of Product

United States

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